2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid 2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 669713-57-9
VCID: VC1992668
InChI: InChI=1S/C14H19NO4/c1-8-6-9(2)11(10(7-8)12(16)17)15-13(18)19-14(3,4)5/h6-7H,1-5H3,(H,15,18)(H,16,17)
SMILES: CC1=CC(=C(C(=C1)C(=O)O)NC(=O)OC(C)(C)C)C
Molecular Formula: C14H19NO4
Molecular Weight: 265.3 g/mol

2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid

CAS No.: 669713-57-9

Cat. No.: VC1992668

Molecular Formula: C14H19NO4

Molecular Weight: 265.3 g/mol

* For research use only. Not for human or veterinary use.

2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid - 669713-57-9

Specification

CAS No. 669713-57-9
Molecular Formula C14H19NO4
Molecular Weight 265.3 g/mol
IUPAC Name 3,5-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Standard InChI InChI=1S/C14H19NO4/c1-8-6-9(2)11(10(7-8)12(16)17)15-13(18)19-14(3,4)5/h6-7H,1-5H3,(H,15,18)(H,16,17)
Standard InChI Key ITWQZQYNZFDETR-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)C(=O)O)NC(=O)OC(C)(C)C)C
Canonical SMILES CC1=CC(=C(C(=C1)C(=O)O)NC(=O)OC(C)(C)C)C

Introduction

Chemical Identity and Structure

2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid is an aromatic compound with a benzoic acid core structure. Its molecular structure consists of a benzene ring with a carboxylic acid group (-COOH), an amino group at position 2 protected by a tert-butoxycarbonyl (Boc) group, and methyl groups at positions 3 and 5. This arrangement of functional groups provides the compound with unique chemical properties and synthetic utility.

Basic Identifiers

The compound is registered with various identifiers that are essential for its accurate documentation and database searches:

ParameterValue
CAS Number669713-57-9
Molecular FormulaC₁₄H₁₉NO₄
Molecular Weight265.3 g/mol
IUPAC Name3,5-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
InChIInChI=1S/C14H19NO4/c1-8-6-9(2)11(10(7-8)12(16)17)15-13(18)19-14(3,4)5/h6-7H,1-5H3,(H,15,18)(H,16,17)
InChI KeyITWQZQYNZFDETR-UHFFFAOYSA-N
Canonical SMILESCC1=CC(=C(C(=C1)C(=O)O)NC(=O)OC(C)(C)C)C

The compound has multiple synonyms in scientific literature, including:

  • 2-tert-Butoxycarbonylamino-3,5-dimethylbenzoic acid

  • Boc-2-amino-3,5-dimethylbenzoic acid

  • N-Boc-3,5-dimethylanthranilic acid

  • 2-{[(tert-butoxy)carbonyl]amino}-3,5-dimethylbenzoic acid

Physical and Chemical Properties

Understanding the physical and chemical properties of 2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid is crucial for its proper handling and application in research settings.

Physical Properties

PropertyValue
Physical State at 20°CSolid
DensityApproximately 1.2 g/cm³
Refractive IndexApproximately 1.56
Storage RecommendationStore in a cool, dry place

Chemical Properties

The chemical behavior of this compound is largely determined by its functional groups:

  • The carboxylic acid group (-COOH) at position 1 can participate in various reactions typical of carboxylic acids, including esterification, amidation, and reduction.

  • The protected amino group (NH-Boc) at position 2 is temporarily deactivated by the Boc protecting group, preventing it from participating in unwanted reactions during multi-step syntheses.

  • The methyl groups at positions 3 and 5 contribute to the steric and electronic properties of the molecule, potentially affecting its reactivity and selectivity in chemical transformations.

  • The Boc protecting group can be selectively removed under acidic conditions (typically trifluoroacetic acid or HCl in organic solvents), revealing the free amino group for subsequent reactions .

Synthesis Methods

While the search results don't provide detailed synthesis protocols specific to this compound, the preparation of 2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid typically follows established procedures for introducing Boc protecting groups to aromatic amines.

General Synthetic Approach

The most common approach involves the reaction of 2-amino-3,5-dimethylbenzoic acid with di-tert-butyl dicarbonate (Boc₂O) in an appropriate solvent, often in the presence of a base. This reaction proceeds through nucleophilic attack of the amino group on the carbonyl carbon of Boc₂O, resulting in the formation of the desired Boc-protected amine.

The general reaction can be represented as:

2-amino-3,5-dimethylbenzoic acid + (Boc)₂O → 2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid + CO₂ + tert-butanol

Precursor Compound

The primary precursor for this synthesis, 2-amino-3,5-dimethylbenzoic acid (CAS: 14438-32-5), is also known as 3,5-dimethylanthranilic acid. This compound has its own significant applications in chemical research and provides the essential structural framework for our target compound .

Applications in Research and Industry

2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid has several important applications in scientific research and industrial processes:

Synthetic Organic Chemistry

The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its bifunctional nature, featuring both a protected amino group and a carboxylic acid functionality, allows for selective reactions at different sites of the molecule, making it valuable in multi-step synthesis protocols .

Medicinal Chemistry

The compound is utilized as a building block in the synthesis of bioactive compounds and potential pharmaceutical agents. The presence of the Boc-protected amino group allows for controlled functionalization, which is crucial in designing molecules with specific biological activities.

Materials Science

Research suggests potential applications of this compound in materials science, where it can serve as a precursor for functional materials with tailored properties. The structural features of the compound provide opportunities for designing materials with specific interactions and self-assembly properties .

ParameterDetails
Signal WordWarning
Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary StatementsDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P264Wash hands thoroughly after handling
P271Use only outdoors or in a well-ventilated area
P280Wear protective gloves/protective clothing/eye protection/face protection
P302+P352IF ON SKIN: Wash with plenty of water
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P312Call a POISON CENTER/doctor if you feel unwell
P321Specific treatment (see label)
P332+P313If skin irritation occurs: Get medical advice/attention
P337+P313If eye irritation persists: Get medical advice/attention
P362Take off contaminated clothing
P403+P233Store in a well-ventilated place. Keep container tightly closed
P405Store locked up
P501Dispose of contents/container in accordance with local/regional/national/international regulations

It is advisable to handle this compound in a well-ventilated area while using appropriate personal protective equipment, including gloves, safety goggles, and a laboratory coat .

Current Market Availability

2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid is commercially available from various chemical suppliers with different specifications:

SupplierCatalog NumberPurityPackage Size
AKSciJ6137695%Various options
Other suppliersVarious97-98%5g and other options

These commercial offerings enable researchers to access the compound for their synthetic and analytical needs .

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